(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide
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Overview
Description
(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . It is characterized by the presence of a pyrazole ring substituted with three methyl groups and a methanesulfonamide group. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide typically involves the reaction of 1,3,5-trimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide: This compound is structurally similar and shares many chemical properties.
1,3,5-Trisubstituted 1H-pyrazoles: These compounds have similar pyrazole rings with various substituents, leading to comparable reactivity and applications.
Uniqueness
(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a methanesulfonamide group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-5-7(4-13(8,11)12)6(2)10(3)9-5/h4H2,1-3H3,(H2,8,11,12) |
InChI Key |
ZTUFWIGQRYXZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CS(=O)(=O)N |
Origin of Product |
United States |
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